molecular formula C16H10BrFN2O B12023684 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Katalognummer: B12023684
Molekulargewicht: 345.16 g/mol
InChI-Schlüssel: AVZVBECMKPOINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group at the 3-position, a fluorophenyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate bromophenyl and fluorophenyl groups.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials or as a building block in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorophenyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of bromophenyl and fluorophenyl groups, along with the aldehyde functionality, makes it a versatile intermediate for various synthetic and research applications.

Eigenschaften

Molekularformel

C16H10BrFN2O

Molekulargewicht

345.16 g/mol

IUPAC-Name

3-(4-bromophenyl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10BrFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H

InChI-Schlüssel

AVZVBECMKPOINE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.